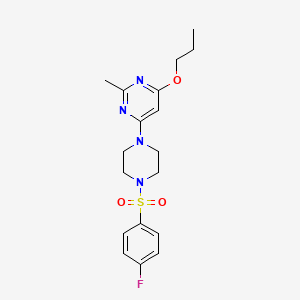
4-(4-((4-フルオロフェニル)スルホニル)ピペラジン-1-イル)-2-メチル-6-プロポキシピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities
科学的研究の応用
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, it is often explored for its potential as a pharmacophore in the development of drugs targeting dopamine and serotonin receptors . Its structure allows for the study of receptor-ligand interactions, making it valuable in the design of neuropharmacological agents. Additionally, it can be used in radiolabeling studies for in vivo molecular imaging .
準備方法
The synthesis of 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine involves multiple steps, typically starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .
化学反応の分析
4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
作用機序
The mechanism of action of 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. The fluorophenyl group enhances its binding affinity to these receptors, while the sulfonyl group contributes to its overall stability and bioavailability. The compound’s effects are mediated through the modulation of neurotransmitter pathways, influencing various physiological and neurological processes .
類似化合物との比較
When compared to other piperazine derivatives, 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine stands out due to its unique combination of fluorophenyl and sulfonyl groups. Similar compounds include:
4-(4-(2-Fluorophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Known for its selectivity towards ENT2 receptors.
1-(4-(4-Fluorophenyl)piperazin-1-yl)ethanone: Often used in the study of serotonin receptors. The uniqueness of 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine lies in its enhanced binding affinity and stability, making it a promising candidate for further research and development in medicinal chemistry.
生物活性
The compound 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a member of a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H22FN3O3S with a molecular weight of approximately 401.45 g/mol. Its structure includes:
- A piperazine ring , which is common in many pharmaceuticals.
- A sulfonyl group attached to a fluorinated phenyl moiety, enhancing its reactivity and potential biological interactions.
- A propoxy group that may influence its lipophilicity and membrane permeability.
Biological Activity Overview
The biological activity of 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine has been investigated across various studies, revealing potential applications in therapeutic areas such as analgesia, anti-inflammation, and possibly as an anticancer agent.
- Enzyme Inhibition : The compound has shown promise in inhibiting key enzymes involved in pain pathways and inflammation. For instance, it may act as a competitive inhibitor for enzymes like tyrosinase, which is crucial in melanin biosynthesis and implicated in hyperpigmentation disorders .
- Receptor Modulation : The structural features suggest potential interactions with various receptors, including those involved in the central nervous system (CNS) pathways, which could account for its analgesic effects.
Analgesic and Anti-inflammatory Effects
A study evaluating similar piperazine derivatives found that compounds with sulfonamide groups exhibited significant analgesic and anti-inflammatory activities. The mechanism was attributed to the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis .
Antimelanogenic Activity
In research focused on tyrosinase inhibitors, derivatives of the piperazine structure demonstrated competitive inhibition with IC50 values significantly lower than traditional inhibitors like kojic acid. For example, one derivative showed an IC50 of 0.18 μM compared to 17.76 μM for kojic acid . This suggests that modifications in the piperazine structure can enhance inhibitory potency against tyrosinase.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| N-(2-chlorophenyl)-4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-4-oxobutanamide | Structure | Contains a chlorinated phenyl group | Anticancer properties |
| 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol | Structure | Alcohol functional group | Potential CNS activity |
| 6-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine | Structure | Triazole ring addition | Research compound for various assays |
特性
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3S/c1-3-12-26-18-13-17(20-14(2)21-18)22-8-10-23(11-9-22)27(24,25)16-6-4-15(19)5-7-16/h4-7,13H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLQQIUUNJBPAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














